3-(3-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H10BrFN4O2 and its molecular weight is 401.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole (CAS Number: 1251679-99-8) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15BrFN4O2 with a molecular weight of approximately 401.2 g/mol. The structure features two oxadiazole rings and bromine and fluorine substituents that enhance its biological activity.
Antimicrobial Activity
1,3,4-Oxadiazoles are known for their antimicrobial properties . A study evaluating various oxadiazole derivatives found that compounds with similar structures exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The activity of This compound was tested alongside other derivatives, revealing a promising profile.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Test Compound | 32 | Antibacterial against S. aureus |
Reference (Ciprofloxacin) | 16 | Antibacterial against E. coli |
The compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
Research has indicated that oxadiazole derivatives can exhibit anticancer properties . In vitro studies have shown that the compound can inhibit cancer cell proliferation. For example, a derivative with a similar structure was reported to induce apoptosis in human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 25 | Inhibition of growth |
HepG2 | 30 | Induction of apoptosis |
These findings suggest that This compound may be a potential candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor . Studies have shown that oxadiazoles can act as inhibitors of various enzymes involved in disease pathways.
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
MAO | 15 | Monoamine oxidase |
BChE | 53 | Butyrylcholinesterase |
These results indicate that the compound may have applications in treating conditions related to neurotransmitter imbalances and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A research study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The study found that the compound exhibited significant activity against resistant strains of bacteria, highlighting its potential use in developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer activity, This compound was tested on several cancer cell lines. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers in treated cells compared to controls .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN4O2/c18-12-3-1-2-11(8-12)16-20-14(25-23-16)9-15-21-22-17(24-15)10-4-6-13(19)7-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRKUAXHRVLQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.